5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one
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Overview
Description
5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one is a heterocyclic compound that belongs to the class of benzofuroquinolines This compound is characterized by a fused ring system that includes a benzene ring, a furan ring, and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the use of palladium-catalyzed cross-coupling reactions followed by cyclization has been reported .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may yield more saturated compounds.
Scientific Research Applications
5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5H-indolo[2,3-b]quinolin-11-amine: This compound shares a similar core structure but differs in functional groups.
5-Methyl-5H-indolo[3,2-b]quinolin-11-ol: Another similar compound with slight structural variations.
Uniqueness
5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications .
Properties
CAS No. |
70176-61-3 |
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Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
5-methyl-[1]benzofuro[3,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H11NO2/c1-17-12-8-4-2-6-10(12)15(18)16-14(17)11-7-3-5-9-13(11)19-16/h2-9H,1H3 |
InChI Key |
DPCALGVREGADMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4O3 |
Origin of Product |
United States |
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